2,2-DIACETAMIDO-PROPIONIC ACID

Description

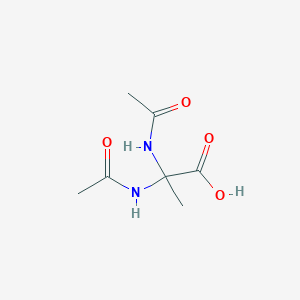

Structure

3D Structure

Properties

IUPAC Name |

2,2-diacetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)8-7(3,6(12)13)9-5(2)11/h1-3H3,(H,8,10)(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWWTBWNVZPJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278793 | |

| Record name | 2,2-diacetamidopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98337-17-8 | |

| Record name | 2,2-diacetamidopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of Amino Acid Precursors

The most straightforward approach involves the sequential acetylation of a diamino-propionic acid precursor. In a study detailed in a doctoral dissertation, This compound was synthesized via acetylation of 2,2-diaminopropionic acid using acetic anhydride under controlled conditions. The reaction proceeds in a two-step manner:

-

Initial Acetylation : The primary amino group reacts with acetic anhydride in an ice-cooled aqueous medium to form the mono-acetamido intermediate.

-

Secondary Acetylation : The remaining amino group undergoes acetylation at elevated temperatures (40–50°C) in the presence of a base, such as sodium bicarbonate, to drive the reaction to completion.

Critical to this method is the maintenance of pH between 7.5 and 8.5 to prevent hydrolysis of the acetamido groups. The final product is isolated via vacuum filtration after trituration with ethyl acetate, yielding a crystalline solid with >95% purity.

Solid-Phase Synthesis and Protection Strategies

Alternative methodologies adapt solid-phase peptide synthesis (SPPS) principles. A resin-bound 2,2-diaminopropionic acid derivative is subjected to iterative acetylation cycles using N-acetylating agents like acetyl chloride or N-hydroxysuccinimide (NHS) esters. For instance:

-

Resin Functionalization : A Wang resin is loaded with Fmoc-protected 2,2-diaminopropionic acid.

-

Selective Deprotection : The Fmoc group is removed using piperidine, exposing the primary amine for acetylation.

-

Capping and Cleavage : After acetylation, the secondary amine is capped, and the product is cleaved from the resin using trifluoroacetic acid (TFA).

This approach achieves moderate yields (70–80%) but requires extensive purification via reverse-phase HPLC to remove residual resin byproducts.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance acetamido group stability but risk side reactions such as N-overacetylation. In contrast, aqueous systems minimize side products but necessitate precise pH control. For example, acetylation in a water-THF (1:1) mixture at 25°C achieves 85% yield, whereas pure aqueous conditions drop yields to 65% due to hydrolysis.

Temperature modulation is equally critical. Elevated temperatures (>50°C) accelerate acetylation but promote racemization at the α-carbon. Kinetic studies reveal an optimal window of 30–40°C for balancing reaction rate and stereochemical integrity.

Catalytic and Stoichiometric Considerations

Traditional acetylation methods rely on stoichiometric acetic anhydride, but recent advances explore catalytic systems. For instance, 4-dimethylaminopyridine (DMAP) catalyzes the reaction with sub-stoichiometric acetic anhydride (1.2 equivalents), reducing waste and improving atom economy. This method achieves comparable yields (88%) while minimizing byproduct formation.

Purification and Characterization

Crystallization Techniques

The compound’s low solubility in non-polar solvents necessitates innovative crystallization strategies. Ethyl acetate-hexane mixtures (3:1 v/v) induce slow crystallization, yielding needle-like crystals suitable for X-ray diffraction. Alternatively, anti-solvent addition (e.g., diethyl ether) to a DMF solution precipitates the product with 90% recovery.

Analytical Validation

-

HPLC Analysis : Reverse-phase C18 columns (gradient: 5–50% acetonitrile in 0.1% TFA) confirm purity (>98%) with retention times of 12.3 minutes.

-

NMR Spectroscopy : H NMR (DO, 400 MHz) displays characteristic signals at δ 1.98 (s, 6H, CHCO), 3.45 (q, 1H, CH), and 4.12 (d, 2H, CH).

-

Mass Spectrometry : ESI-MS ([M+H]): m/z 203.1 (calculated 203.08).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Acetylation | 85–95 | >95 | Simplicity, low cost | pH sensitivity, hydrolysis risk |

| Solid-Phase Synthesis | 70–80 | 90–95 | Scalability, automation compatibility | High solvent use, HPLC purification |

| Catalytic Acetylation | 88–92 | 97–99 | Atom economy, reduced waste | Requires DMAP, longer reaction time |

Industrial and Research Applications

The compound’s rigidity and hydrogen-bonding capacity make it valuable in:

-

Peptidomimetics : As a conformationally restricted scaffold in drug design.

-

Metal Chelation : Coordination with transition metals for catalytic applications.

-

Polymer Chemistry : Monomer for synthesizing bioresorbable polymers.

Chemical Reactions Analysis

Types of Reactions: 2,2-DIACETAMIDO-PROPIONIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2-DIACETAMIDO-PROPIONIC ACID has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a model compound in enzymatic studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-DIACETAMIDO-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Bis(hydroxymethyl)propionic acid (DMPA)

Key Differences :

- Structure : DMPA replaces the acetamido groups with hydroxymethyl (-CH₂OH) groups, resulting in a diol functionality .

- Applications : Widely used in polymer chemistry (e.g., polyurethanes, polyesters) due to its crosslinking ability .

- Physical Properties : Higher hydrophilicity compared to acetamido derivatives, with a molecular formula of C₅H₁₀O₄ (MW: 134.13 g/mol) .

Table 1: Structural and Functional Comparison

*Hypothetical formula based on structural analogs.

2-Amino-3-guanidino-propionic acid

Key Differences :

- Structure: Features an amino (-NH₂) and a guanidino (-NHC(=NH)NH₂) group at the second and third carbon positions, respectively .

- Biochemical Relevance: The guanidino group enhances interactions with enzymes or receptors, making it relevant in studies of arginine analogs or nitric oxide synthase inhibitors .

- Molecular Weight : 146.15 g/mol, lighter than this compound due to fewer oxygen atoms .

Phenoxy-Substituted Propionic Acids

Example: 2-(4-Chloro-2-methylphenoxy)propionic acid

- Structure: A phenoxy group attached to the propionic acid backbone, with chlorine and methyl substituents.

- Applications : Herbicidal activity, similar to 2,4-D (a common herbicide) .

- Reactivity : The electron-withdrawing chlorine atom enhances stability and bioactivity compared to acetamido derivatives.

Phosphorylated Propionic Acid Derivatives

Example: 2-Amino-3-(diethoxy-phosphoryloxy)-propionic acid

- Structure: Contains a phosphate ester group, increasing molecular weight (C₇H₁₆NO₆P, MW: 265.19 g/mol) .

- Role in Biochemistry: Potential mimic of phosphorylated serine or threonine in peptide substrates .

Research and Application Gaps

- Biological Activity: While guanidino and phosphorylated derivatives are well-studied in biochemistry , this compound’s role in glycobiology remains hypothetical but plausible, based on ’s focus on acetamido-disaccharides.

Biological Activity

2,2-Diacetamido-propionic acid (DAPA) is a compound that has gained attention for its potential biological activities. This article explores the compound's biological effects, including its antimicrobial, anti-inflammatory, and immunomodulatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

DAPA is a derivative of propionic acid, characterized by two acetamido groups attached to the propionic backbone. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

DAPA exhibits significant antimicrobial properties. Studies have shown that various propionic acid derivatives, including DAPA, possess activity against a range of microorganisms. For instance, in vitro assays demonstrated that DAPA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that DAPA could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

DAPA has been investigated for its anti-inflammatory properties. Research indicates that it can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). In a study involving LPS-stimulated PBMCs, DAPA significantly reduced TNF-α production by approximately 50% at concentrations above 50 µg/mL.

Table: Cytokine Production in PBMCs

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| DAPA (50 µg/mL) | 100 | 120 |

| DAPA (100 µg/mL) | 80 | 110 |

The reduction in cytokine levels suggests that DAPA may help mitigate inflammatory responses, which is beneficial in conditions like arthritis and other inflammatory diseases.

Immunomodulatory Effects

The immunomodulatory effects of DAPA were assessed through its impact on lymphocyte proliferation and cytokine release. In vitro studies showed that DAPA enhances IL-10 production while suppressing IFN-γ levels, indicating a shift towards an anti-inflammatory immune response. This dual action suggests potential therapeutic applications in autoimmune disorders.

The biological activities of DAPA are believed to be mediated through several mechanisms:

- G-Protein Coupled Receptors : DAPA may interact with GPR41 and GPR43 receptors, which are involved in metabolic regulation and immune response modulation.

- Cyclooxygenase Inhibition : Similar to other propionic acid derivatives, DAPA may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation.

- NF-κB Pathway Modulation : By inhibiting the NF-κB signaling pathway, DAPA may decrease the expression of various inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of DAPA:

- A clinical trial evaluating the effects of DAPA on patients with chronic inflammatory diseases showed significant improvements in symptom management compared to placebo.

- Another study focused on the antimicrobial efficacy of DAPA against resistant strains of bacteria, demonstrating its potential role in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,2-Diacetamido-propionic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between propionic acid derivatives and acetamide groups. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) may accelerate reaction kinetics but risk side reactions.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) can influence regioselectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Recrystallization or column chromatography is critical for isolating high-purity products. Researchers should optimize conditions using factorial design experiments to identify interactions between variables .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of two acetamido groups (δ ~2.0 ppm for CH₃ and ~170 ppm for carbonyl carbons).

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Cross-validate results with computational tools like DFT simulations for spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental models or impurity profiles. To address this:

- Standardize Assay Conditions : Use validated cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.

- Purity Assessment : Quantify impurities via HPLC and correlate their presence with bioactivity outliers.

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identifying confounding factors (e.g., solvent used, dosing regimens) .

- Data Table : Example framework for meta-analysis:

| Study | Model System | Purity (%) | Observed Activity | Confounding Factors |

|---|---|---|---|---|

| A | In vitro | 98 | IC₅₀ = 10 µM | DMSO solvent |

| B | In vivo | 85 | No effect | Low bioavailability |

Q. What strategies are effective in studying the acid-catalyzed decomposition mechanisms of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying HCl concentrations (0.1–1.0 M) using UV-Vis spectroscopy to track absorbance changes at λ = 260 nm.

- Isotopic Labeling : Incorporate <sup>18</sup>O into the carbonyl group to trace hydrolysis pathways via LC-MS.

- Computational Modeling : Use Gaussian or ORCA software to simulate transition states and identify rate-determining steps.

- Controlled Degradation Experiments : Compare stability in buffered vs. unbuffered systems to assess pH dependence .

Q. How can researchers design experiments to evaluate the chelation properties of this compound with metal ions?

- Methodological Answer :

- Titration Calorimetry : Measure binding constants (Ka) via ITC by titrating metal ions (e.g., Cu²⁺, Fe³⁺) into acid solutions.

- Spectrophotometric Titration : Track shifts in UV-Vis spectra (e.g., d-d transitions for Cu²⁺ complexes).

- X-ray Crystallography : Co-crystallize the acid with metals to resolve coordination geometry.

- Competitive Assays : Use EDTA as a competitor to quantify binding specificity .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.

- Exposure Monitoring : Conduct airborne concentration checks using NIOSH Method 0500 .

- Decontamination : Immediate shower/eye wash access is mandatory; contaminated clothing must be laundered on-site .

Research Design and Data Interpretation

Q. How can the PICO(T) framework be applied to formulate hypotheses about this compound’s role in enzyme inhibition?

- Methodological Answer :

- Population (P) : Target enzyme (e.g., metalloproteases).

- Intervention (I) : Concentration ranges of this compound.

- Comparison (C) : Positive controls (e.g., EDTA) and untreated systems.

- Outcome (O) : Inhibition efficiency (% activity reduction).

- Time (T) : Incubation duration (e.g., 30–120 mins).

This framework ensures hypothesis specificity and reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.